1-(3-Methylbutanoyl)piperazine

Übersicht

Beschreibung

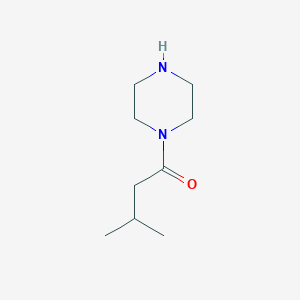

1-(3-Methylbutanoyl)piperazine is an organic compound with the molecular formula C₉H₁₈N₂O. It is a derivative of piperazine, a heterocyclic amine, and features a 3-methylbutanoyl group attached to the piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Methylbutanoyl)piperazine can be synthesized through several methods. One common approach involves the acylation of piperazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it suitable for large-scale manufacturing .

Analyse Chemischer Reaktionen

Functionalization Reactions

The compound undergoes further modifications at the free amine or carbonyl group:

Alkylation

-

Reagents : Alkyl halides (e.g., benzyl bromide) or Michael acceptors.

-

Product : 1-(3-Methylbutanoyl)-4-alkylpiperazines (e.g., 4-benzyl derivatives) .

N-Oxidation

-

Reagents : Hydrogen peroxide or peracids.

-

Product : Piperazine N-oxide derivatives, enhancing solubility and bioactivity .

Coordination Chemistry

-

Applications : Forms stable complexes with transition metals (e.g., Cd²⁺, Cu²⁺) via amine coordination, used in catalysis or material science .

Table 2: Functionalization Reactions

Mechanistic Insights

-

Acylation Selectivity : Protonation of piperazine (to piperazine-1-ium) directs acylation to the unprotonated nitrogen, minimizing disubstitution .

-

Reduction of Byproducts : Use of LiHMDS as a strong base in THF at −78°C ensures high regioselectivity during alkylation .

Stability and Reactivity Trends

-

Hydrolysis : The amide bond resists hydrolysis under physiological conditions but cleaves under strong acidic/basic conditions (e.g., 6M HCl, 100°C).

-

Thermal Stability : Decomposes above 200°C, forming piperazine and 3-methylbutanoic acid .

Table 3: Reactivity of Piperazine Derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3-Methylbutanoyl)piperazine has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents. Its piperazine moiety is known for enhancing bioactivity and improving pharmacokinetic properties in drug design.

Case Study:

- A study focused on synthesizing novel piperazine derivatives demonstrated that modifications to the piperazine ring could enhance binding affinity to specific biological targets, leading to improved therapeutic effects against conditions such as anxiety and depression.

Research indicates that compounds containing a piperazine structure may exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The introduction of the 3-methylbutanoyl group may further modulate these activities.

Antimicrobial Activity:

Preliminary studies suggest that derivatives of piperazine can show significant antimicrobial properties against resistant strains of bacteria. The presence of the acyl group may enhance membrane permeability, allowing for more effective bacterial inhibition.

Neuropharmacology

Piperazine derivatives are often explored for their neuroactive properties. The modification with a 3-methylbutanoyl group could influence receptor interactions in the central nervous system.

Research Insights:

- Investigations into similar compounds have shown that they can act as serotonin receptor modulators, which are crucial in treating mood disorders. Further research on this compound could yield valuable insights into its potential as a therapeutic agent in neuropharmacology.

Wirkmechanismus

The mechanism of action of 1-(3-Methylbutanoyl)piperazine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Piperazine: A parent compound with a similar structure but without the 3-methylbutanoyl group.

1-(2-Methylbutanoyl)piperazine: A structural isomer with the methyl group positioned differently.

1-(3-Methylbutyl)piperazine: A related compound with a different functional group attached to the piperazine ring

Uniqueness: 1-(3-Methylbutanoyl)piperazine is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .

Biologische Aktivität

1-(3-Methylbutanoyl)piperazine is a synthetic organic compound with significant biological activity, particularly in the realm of pharmacology and biochemistry. This compound, a derivative of piperazine, exhibits diverse interactions with biological systems that merit detailed examination.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈N₂O

- Melting Point : Approximately 73.64°C

- Boiling Point : About 294.2°C at 760 mmHg

The presence of the 3-methylbutanoyl group enhances the compound's reactivity and solubility compared to its parent piperazine structure, which is crucial for its biological interactions.

This compound primarily acts as a GABA receptor agonist , influencing neurotransmission and cellular signaling pathways. Its interaction with GABA receptors is pivotal for its pharmacological effects, which include modulation of neuronal excitability and potential therapeutic applications in neurological disorders.

Target Enzymes and Pathways

The compound interacts with several enzymes involved in cholesterol biosynthesis, notably:

- Sterol C4-methyloxidase

- Squalene epoxidase

- Isopentyl-diphosphate-Δ-isomerase

These interactions can lead to alterations in lipid metabolism, potentially inducing conditions such as phospholipidosis and steatosis.

Cellular Effects

This compound has been shown to:

- Up-regulate key enzymes in cholesterol biosynthesis.

- Influence gene expression related to lipid metabolism.

- Affect cell signaling pathways, leading to various physiological responses.

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Potential hepatotoxicity and adverse effects on cellular integrity.

Research Applications

This compound is utilized in various scientific research fields:

- Pharmaceutical Development : Acts as a precursor in synthesizing drugs targeting neurological disorders and infections.

- Biological Studies : Investigated for antimicrobial and anticancer properties.

- Chemical Synthesis : Serves as a building block for more complex organic molecules.

Case Study 1: Cholesterol Metabolism

In a study examining the effects of this compound on cholesterol metabolism, it was found that the compound significantly increased the activity of sterol C4-methyloxidase in liver cell cultures. This led to enhanced cholesterol synthesis but also raised concerns about potential lipid accumulation and related pathologies.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological properties of this compound, demonstrating its ability to modulate GABAergic transmission in rodent models. Behavioral assays indicated anxiolytic effects at moderate doses, while higher doses resulted in sedation and impaired motor coordination.

Comparative Analysis with Related Compounds

| Compound | Structure Comparison | Biological Activity |

|---|---|---|

| Piperazine | Parent structure | Limited biological activity |

| 1-(2-Methylbutanoyl)piperazine | Structural isomer | Similar mechanism but different efficacy |

| 1-(3-Methylbutyl)piperazine | Related compound | Distinct pharmacological profile |

Eigenschaften

IUPAC Name |

3-methyl-1-piperazin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(2)7-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUHHACSCXRQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397531 | |

| Record name | 1-(3-methylbutanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-54-5 | |

| Record name | 3-Methyl-1-(1-piperazinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-methylbutanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.